molecular formula C4H6N2O2 B1670405 Ethyl diazoacetate CAS No. 623-73-4

Ethyl diazoacetate

Cat. No. B1670405
CAS RN: 623-73-4
M. Wt: 114.1 g/mol
InChI Key: YVPJCJLMRRTDMQ-UHFFFAOYSA-N
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Description

Ethyl diazoacetate (N=N=CHC(O)OC2H5) is a diazo compound and a reagent in organic chemistry . It was discovered by Theodor Curtius in 1883 . The compound can be prepared by the reaction of the ethyl ester of glycine with sodium nitrite and sodium acetate in water . As a carbene precursor, it is used in the cyclopropanation of alkenes .


Synthesis Analysis

Ethyl diazoacetate is prepared in a biphasic mixture comprising an aqueous solution of glycine ethyl ester, sodium nitrite, and dichloromethane . The reaction optimization focuses on decreasing the residence time with the smallest amount of sodium nitrite possible . With these boundary conditions, a production yield of 20 g EDA per day was achieved using a microreactor with an internal volume of 100 μL .


Molecular Structure Analysis

The molecular formula of Ethyl diazoacetate is C4H6N2O2 . Its molecular weight is 114.1026 . The IUPAC Standard InChI is InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3 .


Chemical Reactions Analysis

Ethyl diazoacetate is a versatile compound in organic chemistry. It is used in the Roskamp reaction, which describes the reaction between α-diazoesters (such as ethyl diazoacetate) and aldehydes to form β-ketoesters . This reaction often utilizes various Lewis acids (such as BF3, SnCl2, and GeCl2) as catalysts .


Physical And Chemical Properties Analysis

Ethyl diazoacetate has a molecular weight of 114.1026 . It appears as a yellow oil . Its density is 1.085 g/cm3 . It has a melting point of -22 °C and a boiling point of 140 to 141 °C .

Scientific Research Applications

Synthesis and Industrial Application

  • Synthesis in Flow: EDA has been synthesized in a biphasic mixture, optimizing the reaction to decrease residence time and minimize sodium nitrite use. This method, using a microreactor, allows for safe, on-demand production of EDA, making it viable for industrial application due to its inherently safe nature (Delville, van Hest, & Rutjes, 2013).

Stability and Safety

  • Thermal Stability: The thermal stability of EDA is a concern in industrial applications due to its high reactivity and instability. Studies have utilized accelerating rate and differential scanning calorimetry to understand EDA's stability, which is crucial for its safe handling as an industrial reagent (Clark et al., 2002).
  • Detonation Properties: Investigations into the detonation properties of EDA show that it does not exhibit such properties, reducing concerns regarding its use as an industrial intermediate (Clark et al., 2002).

Reaction and Process Development

  • Reaction Calorimetry: Studies have demonstrated that with proper engineering design, in situ preparation and use of EDA solutions can be safely scaled up for production without significant risk. This involves using reaction calorimetry for process development, pilot plant campaigns, and full-scale reactor design (Clark et al., 2002).

Chemical Reactions and Synthesis

  • Versatility in Organic Reactions: EDA is widely used for synthesizing cyclopropanes, cyclopropenes, triazoles, pyrazolines, and for cycloaddition reactions. It's a first-choice reagent for many organic chemists due to its application in continuous flow methods and olefinations of aldehydes (Aquino, Silva-Jr, & Ferreira, 2023).
  • Lewis Acid Induced Decomposition: A mechanistic study on Lewis acid induced decomposition of EDA has been carried out, providing insights into the mechanistic aspects of the reaction and factors influencing product distribution. Thisstudy sheds light on how reaction environment, Lewis acid characteristics, and solvent properties affect the reaction's outcome (Gioiello et al., 2011).7. Nucleophilic Base Catalysis: EDA can function as a nucleophile under base catalysis. A continuous flow protocol has been developed to handle the highly reactive and rapidly decomposing ethyl lithiodiazoacetate, a derivative of EDA. This method allows the efficient production of tertiary diazoalcohols (Müller et al., 2016).

Microfluidic Systems and Hazardous Reagent Handling

  • Microfluidic System Integration: EDA's hazardous nature has led to the development of integrated microfluidic systems for its safe handling. These systems facilitate multiple reactions and separations, employing techniques like droplet technology for liquid–liquid/gas–liquid separation, and capillary microreactors for cascade reactions (Maurya, Min, & Kim, 2014).

Catalytic and Synthetic Transformations

  • Catalytic Asymmetric Reactions: EDA has been used in catalytic asymmetric aldol-type reactions with aldehydes, resulting in beta-hydroxy alpha-diazo carbonyl compounds. This showcases EDA's role in enantioselective synthesis (Yao & Wang, 2003).
  • Functionalization of Esters: EDA reacts with esters in the presence of silver catalysts to produce α‐(acyloxy)acetates. This novel carbene-transfer reaction suggests the formation of zwitterionic intermediates and expands EDA's utility in organic synthesis (Gava et al., 2014).

Safety And Hazards

Ethyl diazoacetate is a flammable liquid and vapor . Heating may cause a fire . It is harmful if swallowed and is suspected of causing cancer . It is advised to use personal protective equipment as required . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

The use of porphyrin-based catalysts in the decomposition of diazo compounds is an interesting research area with potential future directions and perspectives . Diazo compounds are versatile synthetic intermediates that can undergo various transformations, and their controlled decomposition is a crucial step in many organic synthesis processes .

properties

IUPAC Name

ethyl 2-diazoacetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6N2O2/c1-2-8-4(7)3-6-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YVPJCJLMRRTDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
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Related CAS

492994-20-4
Record name Acetic acid, 2-diazo-, ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID10878732
Record name Diazoacetic Ester
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Molecular Weight

114.10 g/mol
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Physical Description

Yellow liquid with a pungent odor; [Merck Index] Light to dark yellow liquid; [Sigma-Aldrich MSDS]
Record name Diazoacetic ester
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Product Name

Ethyl diazoacetate

CAS RN

623-73-4
Record name Ethyl diazoacetate
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Record name Ethyl diazoacetate
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Record name Ethyl diazoacetate
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere 2-butyn (9.50 g, 176 mmol) was cooled to 0° C. and Rh2(OAc)4 (195 mg) was added. To the resulting suspension was added slowly over a period of 4.5 hours ethyl diazoacetate (8.02 g, 70 mmol). The mixture was stirred for 30 minutes and pentane (30 mL) was added. The solids were removed by filtration over Celite and the filtrate was concentrated in vacuo to afford ethyl 2,3-dimethylcycloprop-2-enecarboxylate (below) as a mixture with ethyl diazoacetate.
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh2(OAc)4
Quantity
195 mg
Type
reactant
Reaction Step Two
Quantity
8.02 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
11,700
Citations
MME Delville, JCM van Hest… - Beilstein Journal of …, 2013 - beilstein-journals.org
… Ethyl diazoacetate is a versatile compound in organic chemistry and frequently used on lab … Ethyl diazoacetate was prepared in a biphasic mixture comprising an aqueous solution of …
Number of citations: 30 www.beilstein-journals.org
MR Fructos, TR Belderrain, P de Frémont… - Angewandte …, 2005 - Wiley Online Library
… Once prepared and characterized, complex 2 was employed as a catalyst for the cyclopropanation of styrene with ethyl diazoacetate, a well-known model reaction. Our previous work …
Number of citations: 475 onlinelibrary.wiley.com
J Hooz, S Linke - Journal of the American Chemical Society, 1968 - ACS Publications
… We wish to report that trialkylboranes react with diazoacetonitrile and ethyl diazoacetate, respectively, with expulsion of nitrogen and provide, after hydrolysis, novel and facile routes to …
Number of citations: 135 pubs.acs.org
O Silberrad, CS Roy - Journal of the Chemical Society, Transactions, 1906 - pubs.rsc.org
When ethyl diazoacetate is exposed to light at the ordinary temperature, a slow evolution of nitrogen occurs and, after several years, thick colourless rhombic crystals resembling cane …
Number of citations: 85 pubs.rsc.org
E Wenkert, ME Alonso, HE Gottlieb… - The Journal of …, 1977 - ACS Publications
… The thermolysis of ethyl diazoacetate in thianaphthene leads in low yield to the heterocycle’… ,4 an investigation of the reaction of ethyl diazoacetate with thianaphthene (la), indole (2a) …
Number of citations: 92 pubs.acs.org
A Caballero, A Prieto… - European Journal of …, 2009 - Wiley Online Library
… reaction.2,3 In order to compare the sole effect of the catalyst structure in the cyclopropanation reaction, we have focussed exclusively on those systems using ethyl diazoacetate (EDA), …
CD Gutsche, M Hillman - Journal of the American Chemical …, 1954 - ACS Publications
… The reactions of ethyl diazoacetate with various aromatic … resulting from attack of the ethyl diazoacetate on the phenyl nucleus. … of ethyl diazoacetate might be applicable and that conver…
Number of citations: 71 pubs.acs.org
MS Kharasch, T Rudy, W Nudenberg… - The Journal of Organic …, 1953 - ACS Publications
… A priori, it would appear that ethyl diazoacetate should give … investigated did not react with ethyl diazoacetate below 120. The … formed in reactions of ethyl diazoacetate with ketones. For …
Number of citations: 99 pubs.acs.org
WJ Albery, RP Bell - Transactions of the Faraday Society, 1961 - pubs.rsc.org
… In aqueous acid solution, ethyl diazoacetate decomposes mainly according to the equation … of ethyl diazoacetate in aqueous perchloric and hydrochloric acids at concentrations …
Number of citations: 38 pubs.rsc.org
Z Zhu, JH Espenson - Journal of the American Chemical Society, 1996 - ACS Publications
… We then found that ethyl diazoacetate 18 and organic azides will transfer “CHCO 2 Et” and “NR” functional groups in reactions that are catalyzed by MTO, giving satisfactory, and often …
Number of citations: 138 pubs.acs.org

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